![molecular formula C18H14ClN3O2S B14234952 N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365431-10-3](/img/structure/B14234952.png)
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Acetylation: The resulting thiazole compound is then acetylated using acetic anhydride to introduce the acetyl group.
Pyridine Ring Introduction: The acetylated thiazole is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反応の分析
Types of Reactions
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The thiazole ring is known for its biological activity, and modifications of this compound could lead to new therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl and pyridyl groups can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)acetamide: This compound shares the acetamide group and the chlorophenyl ring but lacks the thiazole and pyridyl rings.
4-Chloroacetanilide: Similar in structure but without the thiazole and pyridyl rings.
Uniqueness
N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to the combination of the thiazole and pyridyl rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
CAS番号 |
365431-10-3 |
|---|---|
分子式 |
C18H14ClN3O2S |
分子量 |
371.8 g/mol |
IUPAC名 |
N-[4-[2-acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H14ClN3O2S/c1-10(23)18-22-16(12-4-3-5-14(19)8-12)17(25-18)13-6-7-20-15(9-13)21-11(2)24/h3-9H,1-2H3,(H,20,21,24) |
InChIキー |
HVIVKEBTCADPFO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
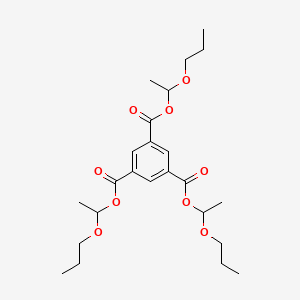
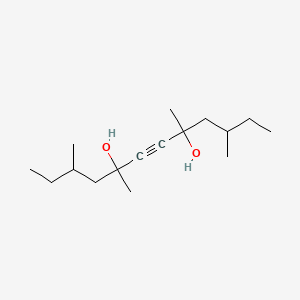
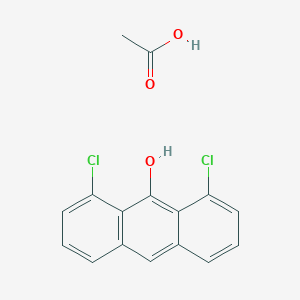
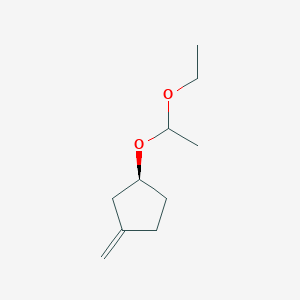
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
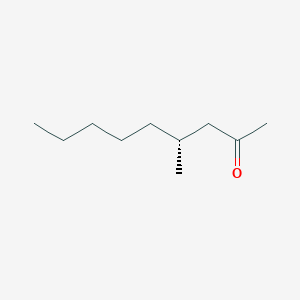
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
